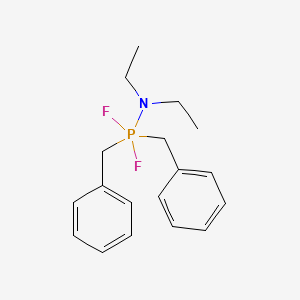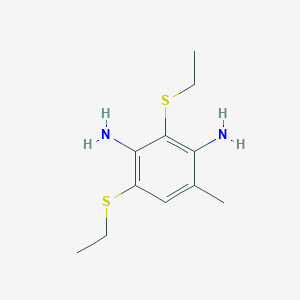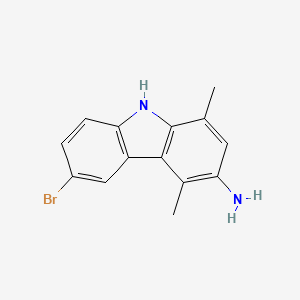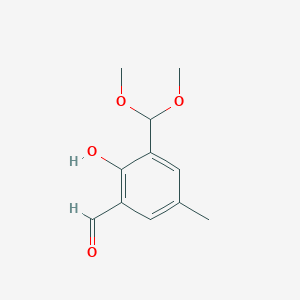![molecular formula C13H11NOS B14296522 6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one CAS No. 112800-39-2](/img/structure/B14296522.png)
6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one is a heterocyclic compound that features a fused thiophene and pyrrole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one typically involves multi-step organic reactions. One common method includes the use of an Ugi-Zhu three-component reaction followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process . This method utilizes toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating to increase the overall yield and reduce reaction time.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Aplicaciones Científicas De Investigación
6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structural properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are still ongoing .
Comparación Con Compuestos Similares
Similar Compounds
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: This compound has a similar fused ring system but differs in the position and type of heteroatoms.
6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine: This compound features additional oxygen atoms in its structure.
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound includes a morpholino group and additional thiophene rings.
Uniqueness
6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one is unique due to its specific ring fusion and the presence of both sulfur and nitrogen heteroatoms. This combination provides distinct electronic properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
112800-39-2 |
|---|---|
Fórmula molecular |
C13H11NOS |
Peso molecular |
229.30 g/mol |
Nombre IUPAC |
6-benzyl-4,6-dihydrothieno[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C13H11NOS/c15-13-10(8-9-4-2-1-3-5-9)12-11(14-13)6-7-16-12/h1-7,10H,8H2,(H,14,15) |
Clave InChI |
KGTQQGILQNPCPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2C3=C(C=CS3)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)

![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)
![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
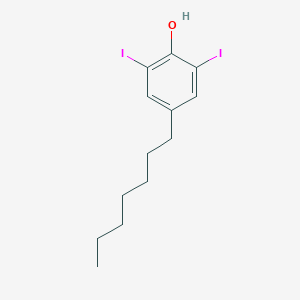
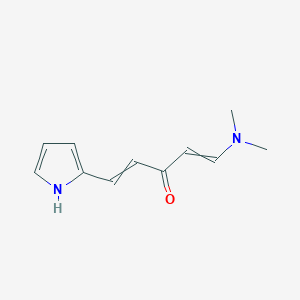
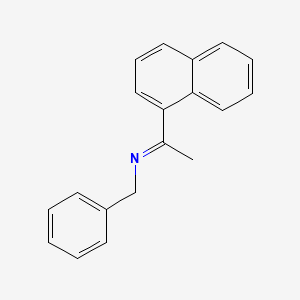
![1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B14296475.png)
